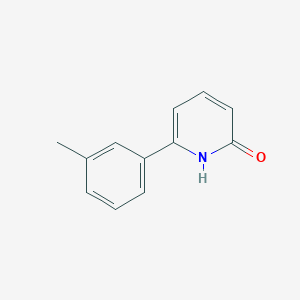

2-Hydroxy-6-(3-methylphenyl)pyridine

描述

Chemical Structure: 2-Hydroxy-6-(3-methylphenyl)pyridine (CAS: 1111111-11-5) is a pyridine derivative featuring a hydroxyl group at the 2-position and a 3-methylphenyl substituent at the 6-position of the pyridine ring. Its molecular formula is C₁₂H₁₁NO, with a molecular weight of 185.22 g/mol .

属性

IUPAC Name |

6-(3-methylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-4-2-5-10(8-9)11-6-3-7-12(14)13-11/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLCZDDHYDPTCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671730 | |

| Record name | 6-(3-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111111-11-5 | |

| Record name | 6-(3-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(3-methylphenyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-hydroxypyridine with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Another method involves the use of Suzuki-Miyaura coupling, where 2-bromo-6-(3-methylphenyl)pyridine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield of the desired product .

Industrial Production Methods

Industrial production of 2-Hydroxy-6-(3-methylphenyl)pyridine often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the scalability and efficiency of the production process.

化学反应分析

Types of Reactions

2-Hydroxy-6-(3-methylphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-keto-6-(3-methylphenyl)pyridine, while reduction can produce 2-amino-6-(3-methylphenyl)pyridine.

科学研究应用

Chemical Properties and Reactions

2-Hydroxy-6-(3-methylphenyl)pyridine exhibits versatile chemical properties that enable it to participate in various reactions:

- Oxidation : Can be oxidized to form pyridone derivatives.

- Reduction : Can be reduced to produce 6-methyl-2-pyridinol.

- Substitution : Engages in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Catalytic presence |

| Reduction | Sodium borohydride | Basic conditions |

| Substitution | Halides or amines | Basic conditions |

Chemistry

In the field of organic synthesis, 2-Hydroxy-6-(3-methylphenyl)pyridine serves as a building block for the preparation of more complex molecules and coordination compounds. Its ability to react with carboxylic acids forms an equilibrium mixture of products, making it valuable in synthetic chemistry .

Biology

The compound has been investigated for its potential as an enzyme inhibitor and a ligand in biochemical assays. Its antioxidant properties have been demonstrated through various studies, showing its capability to scavenge free radicals and protect against cellular damage .

Medicine

Research has explored its potential as a pharmacophore in drug design. Notably, it has shown neuroprotective effects in studies involving retinal ischemia-reperfusion injury. In one study, administration of a related compound resulted in significant improvements in retinal microcirculation and function:

- Dosage : 3.8 mg/kg

- Outcome : Increased median perfusion units (747) and enhanced b-wave amplitude (p = 0.0022) in electroretinography measurements.

Retinoprotection Study

A controlled experiment involving rats subjected to retinal ischemia-reperfusion injury demonstrated the efficacy of 2-Hydroxy-6-(3-methylphenyl)pyridine:

| Parameter | Initial Value | Post-Treatment Value |

|---|---|---|

| Retinal Microcirculation (median perfusion units) | X | 747 |

| b-wave Amplitude (electroretinography) | Y | Significant increase (p = 0.0022) |

This study highlights the compound's potential in neuroprotection, suggesting further exploration in therapeutic applications.

A comparative analysis of various hydroxypyridines reveals the biological activity of 2-Hydroxy-6-(3-methylphenyl)pyridine:

| Study/Effect | Compound | Dosage | Outcome |

|---|---|---|---|

| Retinal Ischemia | 2-Hydroxy-6-(3-methylphenyl)pyridine | 3.8 mg/kg | Improved microcirculation and retinal function |

| Antioxidant Effect | Various Hydroxypyridines | Varies | Scavenging of free radicals, cellular protection |

作用机制

The mechanism of action of 2-Hydroxy-6-(3-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the activity of target proteins and enzymes .

相似化合物的比较

Structural Analogues and Key Differences

2-Hydroxy-6-(4-methoxyphenyl)pyridine (CAS: 154476-88-7)

- Structure : Differs by a para-methoxy group on the phenyl ring instead of a meta-methyl group .

- Molecular Formula: C₁₂H₁₁NO₂ (vs. C₁₂H₁₁NO for the target compound).

6-Methyl-2-pyridinol (CAS: 3279-76-3) and 5-Methyl-2-pyridinol (CAS: 1003-68-5)

- Structure : Simpler pyridine derivatives with only a methyl substituent (at positions 6 or 5) and a hydroxyl group at position 2.

- Physical Properties: 6-Methyl-2-pyridinol: Melting point = 157–159°C; molecular weight = 109.13 g/mol . 5-Methyl-2-pyridinol: Melting point = 183–187°C; molecular weight = 109.13 g/mol .

- Applications : Used as intermediates in pharmaceutical synthesis (e.g., antiviral agents) due to their compact structures .

2-Ethyl-3-hydroxy-6-methylpyridine (CAS: 2364-75-2)

- Structure : Contains ethyl and methyl groups at positions 2 and 6, with a hydroxyl group at position 3.

- Molecular Formula: C₈H₁₁NO.

- Applications : Widely used in agrochemicals and fragrances due to its stability and functional group diversity .

(2-Chloro-5-methylpyridin-3-yl)methanol (CAS: 518314-64-2)

- Structure : Features a chlorine atom at position 2 and a hydroxymethyl group at position 3.

- Molecular Weight : 157.60 g/mol .

- Reactivity : The chlorine atom increases electrophilicity, making it suitable for cross-coupling reactions in medicinal chemistry .

Comparative Data Table

生物活性

2-Hydroxy-6-(3-methylphenyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article aims to explore its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Formula : C_11H_11N_O

- Molecular Weight : 175.21 g/mol

- Structure : The compound features a hydroxyl group and a methylphenyl substituent on the pyridine ring, which may influence its biological properties.

2-Hydroxy-6-(3-methylphenyl)pyridine primarily interacts with carboxylic acids, forming an equilibrium mixture of products. This interaction suggests potential applications in biochemical pathways involving carboxylic acid metabolism.

Target of Action

The compound is known to target:

- Carboxylic Acids : It reacts with these acids, indicating potential roles in metabolic processes.

Cytotoxicity and Anticancer Potential

Although direct studies on the cytotoxic effects of 2-hydroxy-6-(3-methylphenyl)pyridine are scarce, similar compounds have demonstrated anticancer activities:

- Kinase Inhibition : Some pyridine derivatives act as kinase inhibitors, which are crucial in cancer therapy. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of fungal growth | |

| Cytotoxicity | Potential anticancer properties | |

| Metabolic Interaction | Reacts with carboxylic acids |

Case Study: Antifungal Activity

In a study examining pyridine derivatives, it was found that certain compounds effectively inhibited the growth of Candida species by disrupting their cellular integrity without harming human cells . This suggests that 2-hydroxy-6-(3-methylphenyl)pyridine may share similar properties.

Case Study: Kinase Inhibition

Another study focused on pyridine derivatives as potential CDK inhibitors. The findings indicated that modifications in the pyridine structure significantly impacted the inhibitory activity against various kinases, suggesting that 2-hydroxy-6-(3-methylphenyl)pyridine could be optimized for similar therapeutic applications .

常见问题

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2-Hydroxy-6-(3-methylphenyl)pyridine, and how can reaction conditions be optimized?

- Answer : The synthesis of 2-Hydroxy-6-(3-methylphenyl)pyridine can be approached via cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated pyridine precursors and 3-methylphenyl boronic acid derivatives. Catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) in a solvent system (e.g., THF/H₂O) under inert atmosphere are typical . Reaction optimization should focus on temperature (80–120°C), catalyst loading (1–5 mol%), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product isolation. Low yields may arise from incomplete coupling or side reactions; TLC monitoring is critical .

Q. What safety protocols should be followed when handling 2-Hydroxy-6-(3-methylphenyl)pyridine in laboratory settings?

- Answer : Based on analogous pyridine derivatives, this compound may cause skin/eye irritation or respiratory distress. Researchers must:

- Use PPE: Nitrile gloves, safety goggles, and lab coats .

- Work in a fume hood to avoid inhalation of dust/aerosols .

- Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .

- Emergency measures: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .

Q. Which spectroscopic techniques are essential for characterizing 2-Hydroxy-6-(3-methylphenyl)pyridine, and how should data interpretation proceed?

- Answer : Key techniques include:

- NMR : Expect aromatic proton signals in δ 6.5–8.5 ppm (pyridine ring) and δ 2.3–2.6 ppm (methyl group). Discrepancies in splitting patterns may arise from tautomerism (hydroxy vs. keto forms) .

- HPLC-MS : Confirm molecular ion peaks ([M+H]⁺) and purity (>95%). Use C18 columns with acetonitrile/water gradients .

- FT-IR : O-H stretch (~3200 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for 2-Hydroxy-6-(3-methylphenyl)pyridine?

- Answer : Discrepancies may stem from dynamic equilibria (e.g., keto-enol tautomerism). Strategies include:

- Variable-temperature NMR : Monitor peak coalescence at elevated temperatures to identify tautomeric shifts .

- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks, as demonstrated for structurally similar pyridine derivatives .

- Computational modeling : DFT calculations (e.g., Gaussian) predict tautomer stability and simulate spectra for comparison .

Q. What strategies mitigate byproduct formation during the synthesis of 2-Hydroxy-6-(3-methylphenyl)pyridine derivatives?

- Answer : Common byproducts (e.g., dehalogenated intermediates or dimerization products) can be minimized by:

- Precursor purification : Use redistilled solvents and rigorously dry reactants to suppress side reactions .

- Catalyst screening : Test Pd/C, NiCl₂, or ligand-free systems to enhance regioselectivity .

- Additives : Include K₂CO₃ or CsF to stabilize transition states in cross-coupling steps .

Q. How do steric and electronic effects of the 3-methylphenyl group influence the reactivity of 2-Hydroxy-6-(3-methylphenyl)pyridine in coordination chemistry?

- Answer : The methyl group enhances steric hindrance, reducing ligand flexibility in metal complexes. Electronic effects (electron-donating methyl) may alter binding affinity to transition metals (e.g., Cu²⁺, Fe³⁺). Comparative studies with unsubstituted analogs can quantify these effects via cyclic voltammetry or UV-Vis titration .

Methodological Notes

- Contradictions in Hazard Data : While specific SDS for 2-Hydroxy-6-(3-methylphenyl)pyridine are unavailable, analogous compounds show variability in toxicity classifications (e.g., acute oral toxicity vs. irritation ). Always consult updated SDS for the exact compound.

- Data Validation : Cross-reference experimental results with computational predictions (e.g., ChemDraw simulations for NMR shifts) and literature analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。